molecular formula C22H22N4O3S B11359408 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B11359408
M. Wt: 422.5 g/mol
InChI Key: ISUQVKUWPGQLRV-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide (CAS Number: 73573-87-2) is a compound with potential pharmacological applications. It exhibits effects related to respiratory relief in conditions such as bronchial asthma, chronic obstructive pulmonary disease (COPD), and chronic bronchitis . Due to its long-acting properties, it is primarily used for maintenance therapy and prevention of nocturnal asthma attacks, as well as effective prevention of exercise-induced asthma.

Preparation Methods

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves several steps. One synthetic route starts from 4-chloro-1-(4-methoxyphenyl)butan-1-one, which is transformed into the final compound through a series of reactions

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.

Scientific Research Applications

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been studied extensively in various fields:

    Chemistry: Investigating its reactivity and designing derivatives.

    Biology: Exploring its effects on cellular processes.

    Medicine: Assessing its potential as a therapeutic agent.

    Industry: Considering applications in drug development and formulation.

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate the precise mechanism, but it may involve interactions with enzymes, receptors, or signaling pathways.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C22H22N4O3S/c1-29-18-10-8-17(9-11-18)26-14-16(13-20(26)28)21-24-25-22(30-21)23-19(27)12-7-15-5-3-2-4-6-15/h2-6,8-11,16H,7,12-14H2,1H3,(H,23,25,27)

InChI Key

ISUQVKUWPGQLRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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